molecular formula C12H15NO2 B2363456 Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate CAS No. 1823917-35-6

Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

Cat. No.: B2363456
CAS No.: 1823917-35-6
M. Wt: 205.257
InChI Key: YLQVNDCOKDIINR-UHFFFAOYSA-N
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Description

Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is a chemical compound with the molecular formula C12H15NO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-methyl-1,2,3,4-tetrahydroquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
  • Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate
  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline

Uniqueness

Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .

Biological Activity

Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Several studies have demonstrated its potential as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines, including HeLa (cervical cancer), A2780 (ovarian cancer), and HT-29 (colorectal cancer). The compound's mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for cancer therapy.
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens. Its structural similarity to natural alkaloids suggests it may interact with microbial enzymes or membranes, disrupting their function.
  • Anti-inflammatory Effects : this compound has shown promise in reducing inflammation in preclinical models. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNFα.

The mechanism of action for this compound involves:

  • Enzyme Interaction : The compound interacts with specific enzymes involved in cellular signaling pathways. For example, it may inhibit topoisomerase II activity, which is crucial for DNA replication and repair in cancer cells.
  • Reactive Oxygen Species (ROS) Production : It has been reported to induce oxidative stress in cancer cells by increasing ROS levels. This mechanism can lead to mitochondrial dysfunction and ultimately trigger apoptosis in malignant cells.

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action of this compound compared to related compounds:

Compound NameBiological ActivityMechanism of Action
This compoundAnticancer, AntimicrobialInhibition of topoisomerase II; Induction of ROS
7-Methyl-1,2,3,4-Tetrahydroquinoline-8-Carboxylic AcidAnticancerApoptosis induction; Cell cycle arrest
Tetrahydroisoquinoline DerivativesAntimicrobialMembrane disruption; Enzyme inhibition

Case Studies

  • Anticancer Efficacy : In a study involving A2780 ovarian cancer cells, this compound demonstrated significant antiproliferative effects with an IC50 value indicating potent activity against this cell line .
  • Inflammation Model : In animal models of sustained inflammation and chronic neuropathic pain, derivatives of tetrahydroquinolines were shown to reduce hyperalgesia and inflammation markers significantly .
  • Microbial Inhibition : Preliminary tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited considerable antimicrobial activity comparable to standard antibiotics.

Properties

IUPAC Name

methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8-5-6-9-4-3-7-13-11(9)10(8)12(14)15-2/h5-6,13H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQVNDCOKDIINR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCCN2)C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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